(S)-1-(3-(Trifluoromethyl)pyridin-2-yl)ethan-1-amine dihydrochloride (S)-1-(3-(Trifluoromethyl)pyridin-2-yl)ethan-1-amine dihydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13803640
InChI: InChI=1S/C8H9F3N2.2ClH/c1-5(12)7-6(8(9,10)11)3-2-4-13-7;;/h2-5H,12H2,1H3;2*1H/t5-;;/m0../s1
SMILES: CC(C1=C(C=CC=N1)C(F)(F)F)N.Cl.Cl
Molecular Formula: C8H11Cl2F3N2
Molecular Weight: 263.08 g/mol

(S)-1-(3-(Trifluoromethyl)pyridin-2-yl)ethan-1-amine dihydrochloride

CAS No.:

Cat. No.: VC13803640

Molecular Formula: C8H11Cl2F3N2

Molecular Weight: 263.08 g/mol

* For research use only. Not for human or veterinary use.

(S)-1-(3-(Trifluoromethyl)pyridin-2-yl)ethan-1-amine dihydrochloride -

Specification

Molecular Formula C8H11Cl2F3N2
Molecular Weight 263.08 g/mol
IUPAC Name (1S)-1-[3-(trifluoromethyl)pyridin-2-yl]ethanamine;dihydrochloride
Standard InChI InChI=1S/C8H9F3N2.2ClH/c1-5(12)7-6(8(9,10)11)3-2-4-13-7;;/h2-5H,12H2,1H3;2*1H/t5-;;/m0../s1
Standard InChI Key LOBRARJZRLYDRV-XRIGFGBMSA-N
Isomeric SMILES C[C@@H](C1=C(C=CC=N1)C(F)(F)F)N.Cl.Cl
SMILES CC(C1=C(C=CC=N1)C(F)(F)F)N.Cl.Cl
Canonical SMILES CC(C1=C(C=CC=N1)C(F)(F)F)N.Cl.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a pyridine ring substituted at the 3-position with a trifluoromethyl (CF3-CF_3) group and at the 2-position with an ethylamine moiety. The (S)-configuration of the chiral center ensures enantiomeric specificity, a critical factor in its interactions with biological targets . The dihydrochloride salt form enhances solubility, making it suitable for experimental and potential therapeutic applications.

The IUPAC name is (1S)-1-[3-(trifluoromethyl)pyridin-2-yl]ethanamine dihydrochloride, and its SMILES representation is C[C@@H](C1=NC=CC=C1C(F)(F)F)NC[C@@H](C1=NC=CC=C1C(F)(F)F)N .

Physical Properties

While explicit data on melting or boiling points are unavailable, the compound’s density is estimated at 1.018±0.06 g/cm³, and its boiling point is predicted to be 221.0±15.0 °C based on analogous structures . The hydrochloride salt form typically increases stability and reduces hygroscopicity compared to the free base.

Table 1: Key Physicochemical Parameters

PropertyValue
Molecular FormulaC8H11F3N22HClC_8H_{11}F_3N_2 \cdot 2HCl
Molecular Weight263.09 g/mol
Density (Predicted)1.018±0.06 g/cm³
Boiling Point (Predicted)221.0±15.0 °C
CAS Number1187932-37-1

Synthesis and Industrial Production

Synthetic Pathways

The synthesis of (S)-1-(3-(trifluoromethyl)pyridin-2-yl)ethan-1-amine dihydrochloride typically involves asymmetric synthesis or chiral resolution to achieve the desired (S)-configuration. A plausible route begins with 3-(trifluoromethyl)pyridine, which undergoes nucleophilic substitution to introduce the ethylamine side chain. Subsequent resolution using chiral auxiliaries or enzymatic methods yields the enantiomerically pure product .

The dihydrochloride salt is formed by treating the free amine with hydrochloric acid, a standard procedure to improve solubility and crystallinity.

Industrial-Scale Optimization

In industrial settings, continuous flow reactors and catalytic asymmetric hydrogenation are employed to enhance yield and enantiomeric excess (ee). Purification techniques such as recrystallization or chromatography ensure high purity (>98%), which is critical for pharmaceutical applications .

Comparative Analysis with Structural Analogs

The (R)-enantiomer and racemic mixtures of this compound provide insights into stereochemistry-dependent bioactivity. For instance, the (R)-configuration may exhibit differing binding affinities due to spatial orientation, though comparative data are lacking. Similarly, elongation of the alkyl chain (e.g., propylamine analogs) alters pharmacokinetic profiles, underscoring the role of structural nuances .

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